

# Application Notes and Protocols: Cleavage of the Acetoxyethoxy (ACE) Protecting Group

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## Compound of Interest

Compound Name: 4-(2-Acetoxyethoxy)toluene

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These application notes provide a comprehensive overview and detailed protocols for the cleavage of the bis(2-acetoxyethoxy)methyl (ACE) orthoester protecting group. The ACE group is a key component in modern RNA synthesis, particularly for the protection of the 2'-hydroxyl function of ribonucleosides, a technology often referred to as 2'-ACE chemistry.<sup>[1][2][3][4][5]</sup> This methodology allows for the efficient and high-yield synthesis of RNA oligonucleotides, including long and highly modified sequences.<sup>[4][5]</sup>

## Introduction to 2'-ACE Chemistry

The 2'-ACE protecting group offers significant advantages in RNA synthesis. It is stable to the conditions of phosphoramidite chemistry used during oligonucleotide assembly.<sup>[1]</sup> Following synthesis, the ACE group is removed in a two-stage process that is both mild and efficient, ensuring the integrity of the final RNA product.<sup>[1][4]</sup> The hydrophilic nature of the 2'-ACE protected RNA also imparts excellent water solubility, simplifying handling and purification procedures.<sup>[1]</sup>

## Cleavage Mechanism

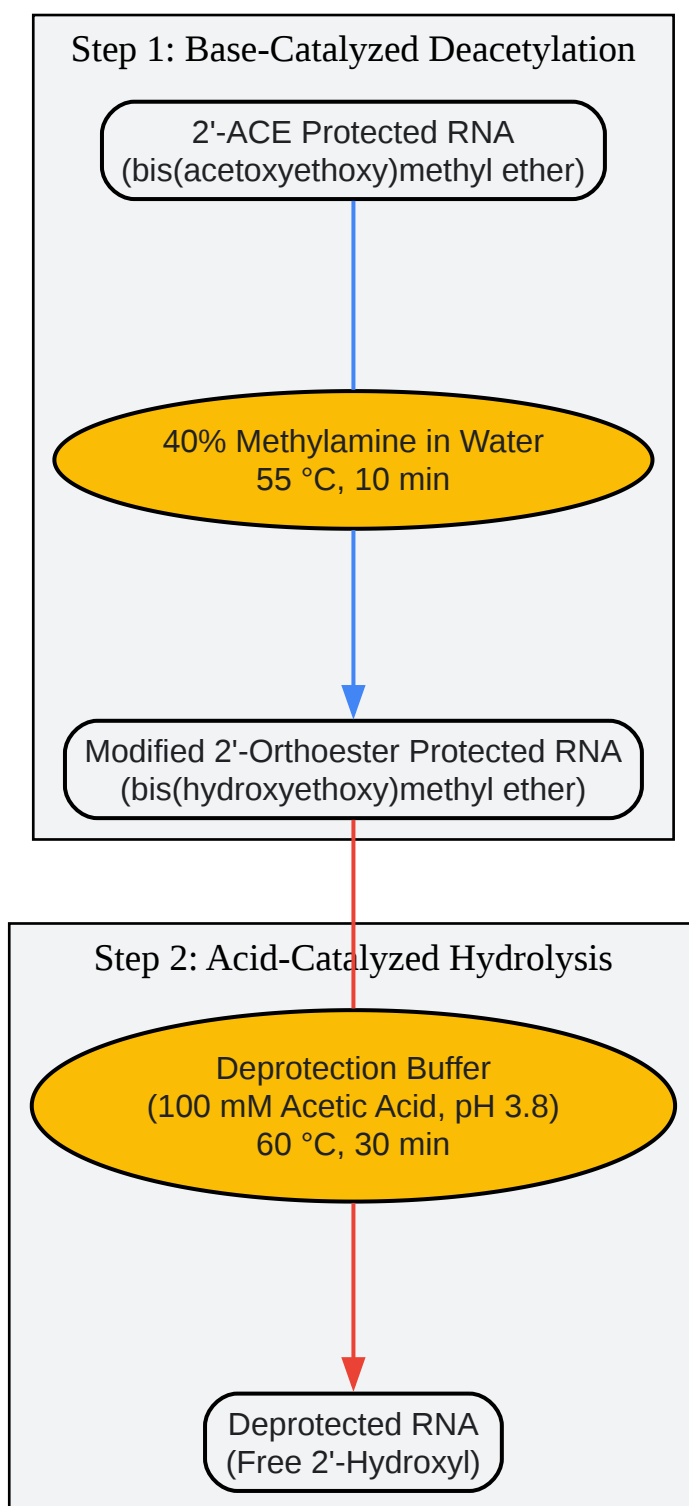
The cleavage of the 2'-ACE group is a two-step process:

- **Base-Catalyzed Deacetylation:** The process is initiated by treatment with an amine base, typically aqueous methylamine. This step removes the acetyl groups from the acetoxyethoxy

moieties, rendering the orthoester more labile to acid.[1] This increased lability is due to the reduced electron-withdrawing nature of the resulting hydroxyl groups compared to the acetylated precursors.[1] The rate of the subsequent acid-catalyzed hydrolysis is approximately 10 times faster after deacetylation.[1]

- Acid-Catalyzed Hydrolysis: The final removal of the modified orthoester is achieved through acid-catalyzed hydrolysis.[1] This step is performed under mild acidic conditions, which are compatible with the sensitive RNA molecule.[1][4] The reaction proceeds to completion, regardless of the RNA sequence or length, due to the hydrophilic character of the protecting groups.[1]

Below is a diagram illustrating the two-step cleavage mechanism of the 2'-ACE protecting group.



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**Caption:** Two-step cleavage of the 2'-ACE protecting group.

## Experimental Protocols

The following protocols provide detailed procedures for the cleavage of the 2'-ACE protecting group from synthetic RNA oligonucleotides.

### Protocol 1: Two-Step Deprotection of 2'-ACE Protected RNA

This protocol describes the complete deprotection procedure, starting from the solid-support-bound protected oligonucleotide.

Materials:

- 2'-ACE protected RNA oligonucleotide bound to solid support
- 1 M Disodium-2-carbamoyl-2-cyanoethylene-1,1-dithiolate trihydrate (S2Na2) in DMF
- 40% Methylamine in water
- RNase-free water
- 2'-Deprotection Buffer (100 mM acetic acid, pH 3.8, adjusted with TEMED)[\[6\]](#)

Procedure:

- Phosphate Deprotection:
  - Treat the solid support-bound oligonucleotide with 1 M S2Na2 in DMF for 30 minutes to remove the methyl protecting groups from the phosphates.[\[1\]](#)
  - Wash the solid support thoroughly with water.[\[1\]](#)
- Cleavage from Support and Base Deprotection:
  - Treat the solid support with 40% methylamine in water for 10 minutes at 55 °C.[\[1\]](#) This step cleaves the RNA from the support, deprotects the exocyclic amines, and modifies the 2'-ACE groups by removing the acetyl moieties.[\[1\]](#)

- Collect the solution containing the RNA oligonucleotide.
- Final 2'-ACE Group Removal:
  - Lyophilize the RNA solution to dryness.
  - Reconstitute the RNA pellet in 400  $\mu$ L of 2'-Deprotection Buffer.[6]
  - Vortex for 10 seconds and centrifuge for 10 seconds.[6]
  - Incubate at 60 °C for 30 minutes.[4][6] For oligonucleotides with biotin modifications or homopolymer stretches of rA longer than 10 bases, extend the incubation to 2 hours.[6]
  - Lyophilize or use a SpeedVac to dry the sample.[6]
  - The deprotected RNA is now ready for use or can be stored at -20 °C.[6]

## Protocol 2: Final Acidic Deprotection of 2'-ACE Protected RNA

This protocol is for the final deprotection step, assuming prior cleavage from the solid support and deacetylation of the ACE group.

Materials:

- Partially deprotected RNA with modified 2'-orthoester groups
- 2'-Deprotection Buffer (100 mM acetic acid, pH 3.8, adjusted with TEMED)[6]

Procedure:

- Briefly centrifuge the tube containing the RNA pellet.[6]
- Add 400  $\mu$ L of 2'-Deprotection Buffer to the RNA pellet.[6]
- Completely dissolve the RNA pellet by pipetting up and down.[6]
- Vortex the solution for 10 seconds and then centrifuge for 10 seconds.[6]

- Incubate the solution at 60 °C for 30 minutes.[\[6\]](#)
- For oligonucleotides containing biotin or poly(A) tracts longer than 10 bases, increase the incubation time to 2 hours.[\[6\]](#)
- Dry the sample using a lyophilizer or SpeedVac.[\[6\]](#)
- The fully deprotected RNA can be stored at -20 °C or resuspended in an appropriate RNase-free buffer for immediate use.[\[6\]](#)

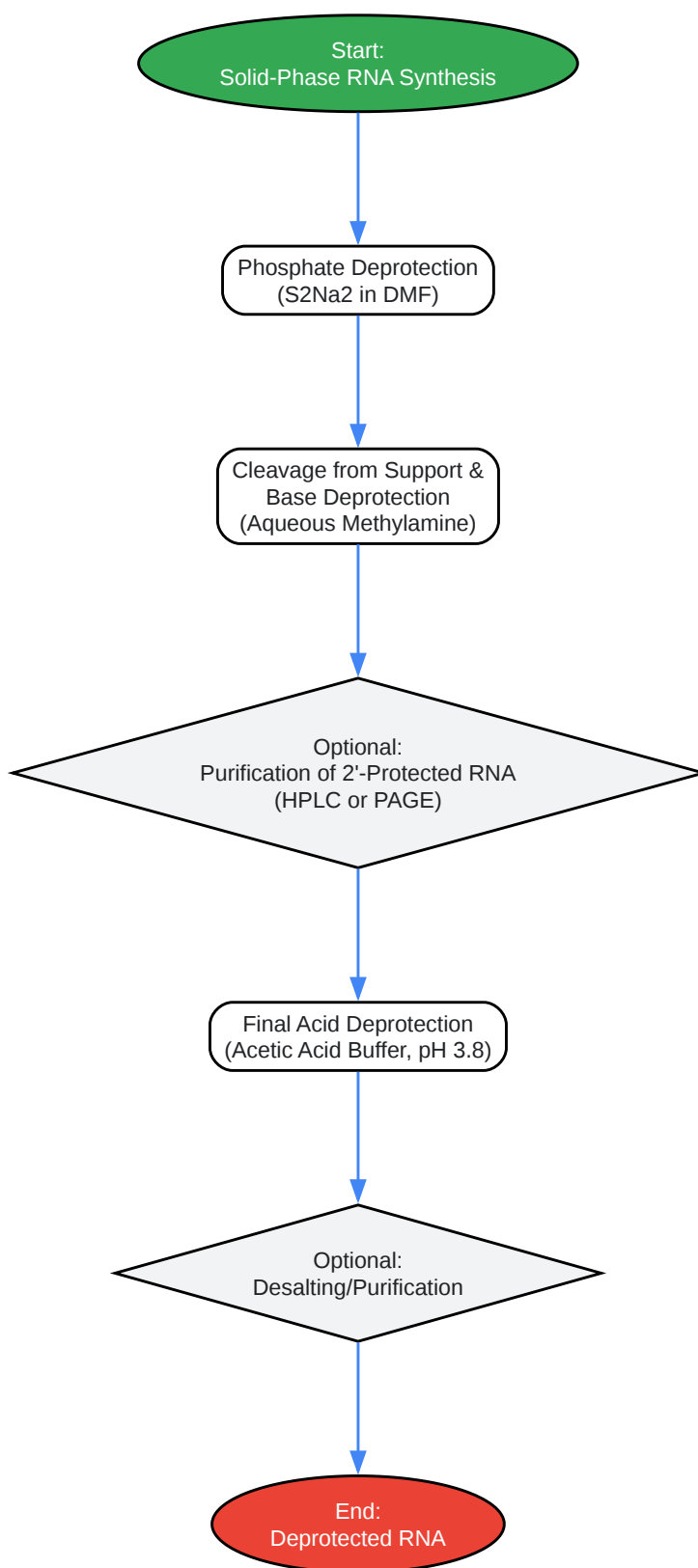
## Data Summary

The following table summarizes the key quantitative parameters for the cleavage of the 2'-ACE protecting group.

Step	Reagent	Temperature (°C)	Time	Purpose
Phosphate Deprotection	1 M S <sub>2</sub> Na <sub>2</sub> in DMF	Room Temperature	30 min	Removal of methyl phosphate protecting groups. <a href="#">[1]</a>
Cleavage & Deacetylation	40% Methylamine in water	55	10 min	Cleavage from solid support, deprotection of exocyclic amines, and removal of acetyl groups from the 2'-ACE orthoester. <a href="#">[1]</a>
Final Deprotection	100 mM Acetic Acid, pH 3.8	60	30 min	Hydrolysis of the modified 2'-orthoester to yield the free 2'-hydroxyl group. <a href="#">[4]</a> <a href="#">[6]</a>
Final Deprotection (Modified Oligos)	100 mM Acetic Acid, pH 3.8	60	2 hours	Hydrolysis for oligos with biotin or long poly(A) tracts. <a href="#">[6]</a>

## Experimental Workflow

The following diagram outlines the general workflow for RNA synthesis and deprotection using 2'-ACE chemistry.



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**Caption:** Workflow for RNA synthesis and 2'-ACE deprotection.



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